(E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
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Description
(E)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis
Research demonstrates the utility of pyridine and indazole derivatives in organic synthesis, particularly in the development of catalytic processes and synthesis of heterocyclic compounds. For instance, the work by Ruff et al. (2016) on "Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts" highlights the synthesis and application of pyridinesulfonamide ligands in catalytic transfer hydrogenation. This illustrates the role of sulfonamide derivatives in facilitating efficient catalytic reactions under mild conditions, including air stability and the absence of additional bases or halide abstractors for activity (Ruff et al., 2016).
Ligand Design for Metal Coordination
In ligand design, the structural versatility and electronic properties of sulfonamide derivatives, including those with pyridine and indazole motifs, are exploited. Jacobs et al. (2013) discussed the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]sulfonamide derivatives, emphasizing their potential as ligands for metal coordination. These studies underscore the importance of such derivatives in constructing complex structures with metals, which have implications for catalysis, material science, and medicinal chemistry (Jacobs et al., 2013).
Novel Pharmacophores in Medicinal Chemistry
In medicinal chemistry, the integration of sulfonamide groups into heterocyclic frameworks has been explored for the development of new therapeutic agents. Aimene et al. (2019) detailed the synthesis and inhibitory activity of novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm against carbonic anhydrase isoforms. This research highlights the therapeutic potential of sulfonamide derivatives in targeting enzymes relevant to disease pathways, offering a pathway for the development of anticancer drugs (Aimene et al., 2019).
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-18-9-11-19(12-10-18)13-17-30(28,29)25-15-16-27-22-8-3-2-6-20(22)23(26-27)21-7-4-5-14-24-21/h4-5,7,9-14,17,25H,2-3,6,8,15-16H2,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCCULOXNSSVKK-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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